IMR-1

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

IMR-1 has several scientific research applications, including:

Wirkmechanismus

IMR-1 exerts its effects by disrupting the recruitment of Mastermind-like 1 to the Notch transcriptional activation complex on chromatin. This disruption attenuates Notch target gene transcription, thereby inhibiting the growth of Notch-dependent cell lines and tumor xenografts . The molecular targets involved include the Notch receptor, CSL (CBF1, Suppressor of Hairless, Lag-1), and Mastermind-like 1 .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: IMR-1 is synthesized through a series of chemical reactions involving the formation of a rhodanine ester compound. The synthetic route typically involves the reaction of appropriate starting materials under controlled conditions to yield the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows standard organic synthesis protocols. The process involves multiple steps, including purification and characterization, to ensure the compound’s purity and efficacy .

Analyse Chemischer Reaktionen

Types of Reactions: IMR-1 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form its acid metabolite, IMR-1A.

Reduction: Reduction reactions may be employed to modify the functional groups within the compound.

Substitution: Substitution reactions can be used to introduce different substituents into the molecule, potentially altering its biological activity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products:

Oxidation: The major product of oxidation is IMR-1A, the acid metabolite of this compound.

Reduction and Substitution: The products depend on the specific reagents and conditions used in the reactions.

Vergleich Mit ähnlichen Verbindungen

IMR-1 is unique in its ability to specifically target the Notch transcriptional activation complex. Similar compounds include:

This compound stands out due to its specific disruption of the Mastermind-like 1 recruitment, making it a valuable tool in cancer research and therapeutic development .

Eigenschaften

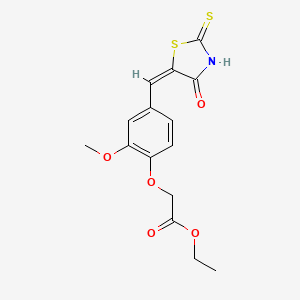

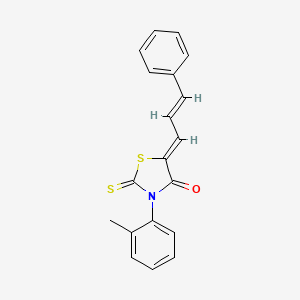

IUPAC Name |

ethyl 2-[2-methoxy-4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO5S2/c1-3-20-13(17)8-21-10-5-4-9(6-11(10)19-2)7-12-14(18)16-15(22)23-12/h4-7H,3,8H2,1-2H3,(H,16,18,22)/b12-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHPJWPQRZMBKTG-KPKJPENVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C=C(C=C1)C=C2C(=O)NC(=S)S2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)COC1=C(C=C(C=C1)/C=C/2\C(=O)NC(=S)S2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

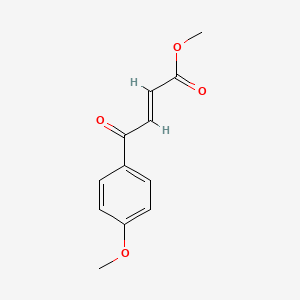

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

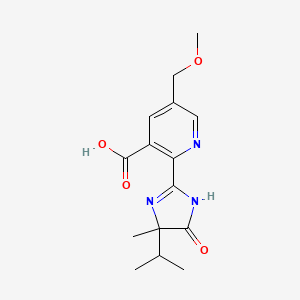

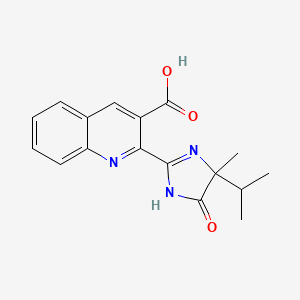

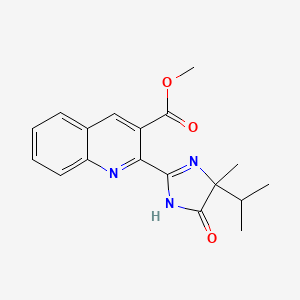

Feasible Synthetic Routes

Q & A

Q1: What makes IMR-1's mechanism of action unique compared to other Notch inhibitors?

A1: Unlike many Notch inhibitors that target γ-secretase, this compound directly disrupts the Notch transcriptional activation complex. [] It achieves this by preventing the recruitment of Mastermind-like 1 (MAML1) to the complex assembled on DNA. [, ] This disruption effectively attenuates the transcription of Notch target genes. []

Q2: How does this compound's impact on the Notch pathway translate to observable cellular effects?

A2: By inhibiting the Notch pathway, this compound has shown to hinder the proliferation of Notch-dependent cell lines. [] Additionally, in a study on thyroid cancer cells, this compound was found to reverse the inhibitory effects of miR-124 mimics on cell proliferation. [] This suggests that this compound can counteract the anti-proliferative effects induced by manipulating the Notch pathway.

Q3: Can you elaborate on the role of this compound in the context of specific cell types?

A3: Research on calcific aortic valve disease (CAVD) reveals cell-type specific effects of this compound. In porcine aortic valvular interstitial cells (PAVICs), this compound's effect on calcification differed from another Notch inhibitor, DAPT, and this difference correlated with active β-catenin signaling. [] Interestingly, in 3D cultures, this compound failed to reduce calcification induced by osteogenic media in PAVICs with constitutively active β-catenin, unlike DAPT. [] This highlights the complex interplay between Notch and Wnt signaling pathways and emphasizes the cell-type specific responses to this compound.

Q4: Has research investigated the stability and material compatibility of this compound under various conditions?

A4: Currently, the provided abstracts don't provide details on the material compatibility, stability under various conditions, or specific applications of this compound. Exploring these aspects would necessitate referring to the full research articles.

Q5: Have computational chemistry and modeling techniques been employed in this compound research?

A5: The abstract mentioning the discovery of this compound indicates the use of computer-aided drug design to explore potential ligand-binding sites and screen for compounds disrupting the Notch transcriptional activation complex. [] This suggests the utilization of computational chemistry and modeling in the initial stages of this compound development.

Q6: Are there any established Structure-Activity Relationship (SAR) studies for this compound or its analogs?

A6: The provided abstracts lack information regarding specific SAR studies for this compound or its analogs. Investigating how structural modifications impact its activity, potency, and selectivity would require further research.

Q7: What analytical methods are commonly used for characterizing and quantifying this compound?

A7: Details regarding the specific analytical methods employed for this compound are absent in the provided abstracts. Information on techniques like spectroscopy, chromatography, or mass spectrometry would necessitate referring to the complete research articles.

Q8: What in vitro and in vivo models have been used to assess the efficacy of this compound?

A8: this compound's efficacy has been evaluated in various models. In vitro studies demonstrated its ability to inhibit the growth of Notch-dependent cell lines. [] Additionally, it was tested in vivo using patient-derived tumor xenografts, where it significantly hindered tumor growth. [] Furthermore, research on CAVD used porcine valvular cells to understand this compound's effects on calcification. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[2-(Hydroxymethyl)-2-phenylbutanoyl]oxy}-8,8-dimethyl-8-azoniabicyclo[3.2.1]octane iodide](/img/structure/B1671723.png)

![3-[2-(4-fluorophenyl)ethylamino]-1-methyl-4-(2-methyl-1H-indol-3-yl)pyrrole-2,5-dione](/img/structure/B1671731.png)

![N-methyl-N-[2-oxo-2-(2,3,4-trifluoroanilino)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B1671743.png)